

Physicochemical properties of Esonarimod, (R)- for formulation development

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Compound of Interest

| | |
|----------------|------------------|
| Compound Name: | Esonarimod, (R)- |
| CAS No.: | 176107-74-7 |
| Cat. No.: | B12739833 |

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Esonarimod, (R)-: A Physicochemical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esonarimod, (R)- is an active pharmaceutical ingredient (API) identified as an antirheumatic agent.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for the successful development of stable, bioavailable, and effective drug formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Esonarimod, (R)-**, detailed methodologies for its experimental characterization, and an exploration of its mechanism of action. While specific experimental data for some properties of Esonarimod are not publicly available, this document outlines the standard protocols essential for their determination in a laboratory setting.

Physicochemical Properties of Esonarimod, (R)-

A thorough understanding of the physicochemical properties of an API is foundational to all formulation activities, influencing everything from excipient selection to the final dosage form design.[2][3]

Table 1: Chemical Identifiers and Computed Properties of Esonarimod, (R)-

| Property | Value | Source |
|----------------------|---|--------|
| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | [4] |
| Synonyms | (R)-KE-298, UNII-1B24Z486A9 | [4] |
| CAS Number | 176107-74-7 | [4] |
| Molecular Formula | C ₁₄ H ₁₆ O ₄ S | [4] |
| Molecular Weight | 280.34 g/mol | [1][4] |
| XLogP3-AA (Computed) | 1.9 | [4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical parameters of an API like **Esonarimod, (R)-**.

Solubility Determination

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[5] The Shake-Flask method is a widely accepted technique for determining thermodynamic solubility.[5][6]

Protocol: Shake-Flask Method for Aqueous Solubility

- Preparation: An excess amount of **Esonarimod, (R)-** is added to a sealed vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6][7]
- Equilibration: The vial is agitated in a thermostated shaker at a specific temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]
- Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter) to separate the saturated supernatant from the excess solid.[5][6]
- Quantification: The concentration of **Esonarimod, (R)-** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]
- Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Melting Point Determination

The melting point is a key indicator of a compound's purity and is crucial for many manufacturing processes, including heat-sensitive formulation techniques.[8] The capillary method is a standard procedure for this determination.[9]

Protocol: Capillary Method for Melting Point

- Sample Preparation: A small amount of finely powdered, dry **Esonarimod, (R)-** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure the sample is compact.[10]
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[9]
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) when the temperature is approximately 15°C below the expected melting point.[10]

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.[8]
- Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution. [12] Potentiometric titration is a precise method for pKa determination.[13][14]

Protocol: Potentiometric Titration for pKa

- Solution Preparation: A known concentration of **Esonarimod, (R)-** is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). A constant ionic strength is maintained using a background electrolyte like KCl.[13] The solution is purged with nitrogen to remove dissolved carbon dioxide.[12]
- Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[12][13]
- Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH for an acidic compound) added in small, precise increments.[12][13]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[12] The experiment should be repeated multiple times to ensure accuracy.[13]

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.

Protocol: Shake-Flask Method for logP (Octanol-Water)

- Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
- Partitioning: A known amount of **Esonarimod, (R)-** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[14]
- Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.
- Quantification: The concentration of **Esonarimod, (R)-** in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action

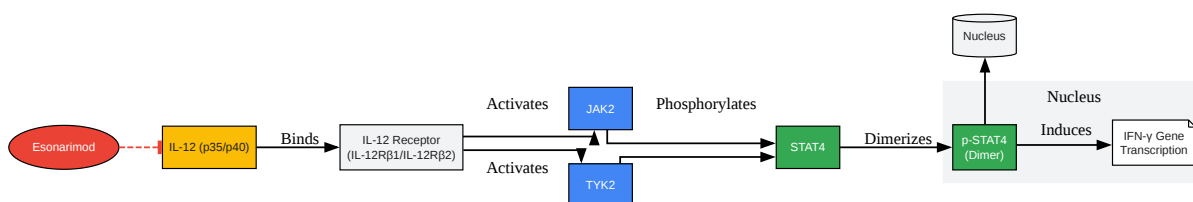
Esonarimod has been identified as an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1 α). These cytokines are key mediators in inflammatory and immune responses.

- IL-12: This cytokine is crucial for the differentiation of naive T cells into Th1 cells, which are involved in cell-mediated immunity. It signals through the JAK-STAT pathway, primarily activating STAT4, leading to the production of interferon-gamma (IFN- γ).[4][10] By inhibiting the p40 subunit, which is common to both IL-12 and IL-23, Esonarimod can modulate these inflammatory pathways.[8]
- IL-1 α : A potent pro-inflammatory cytokine, IL-1 α signals through the IL-1 receptor type I (IL-1RI).[13] This leads to the recruitment of adaptor proteins like MyD88 and subsequent activation of downstream signaling cascades, including the NF- κ B and MAPK pathways.[5]

These pathways regulate the expression of numerous inflammatory genes. Inhibition of IL-1 α can therefore dampen the inflammatory response.

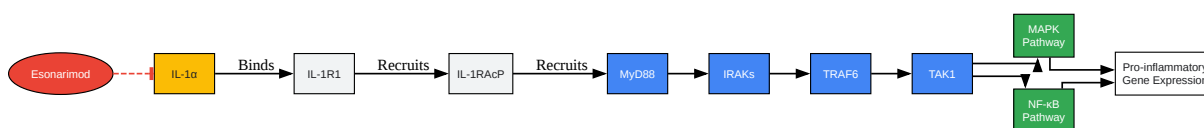
Mandatory Visualizations

Signaling Pathways



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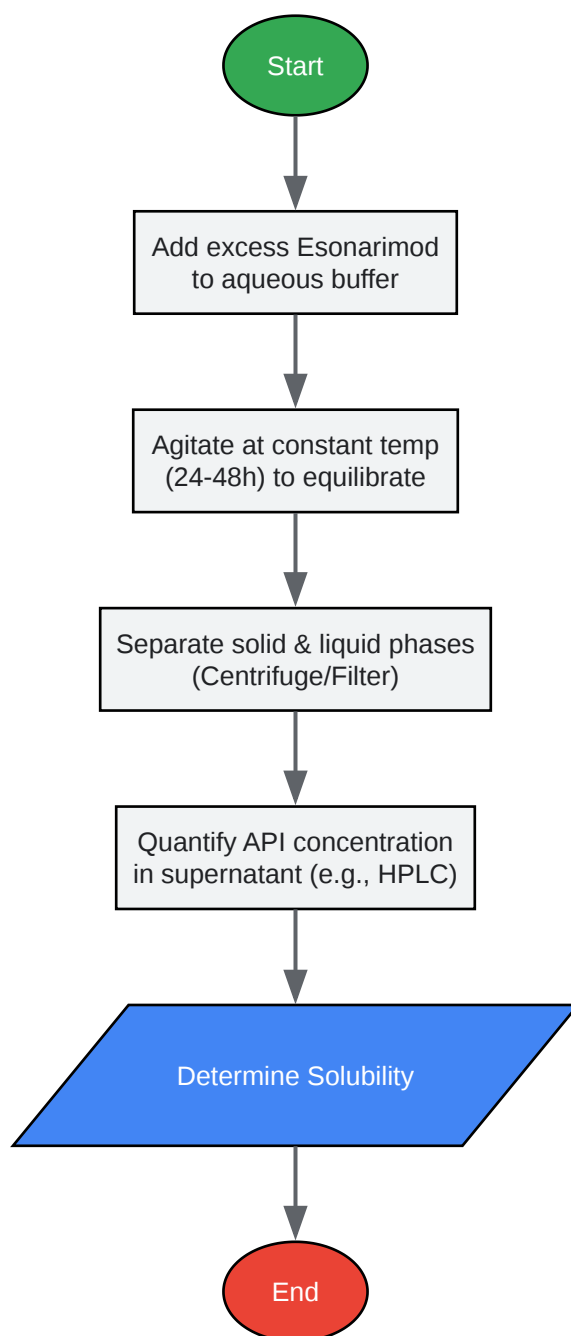
Caption: IL-12 Signaling Pathway Inhibition by Esonarimod.



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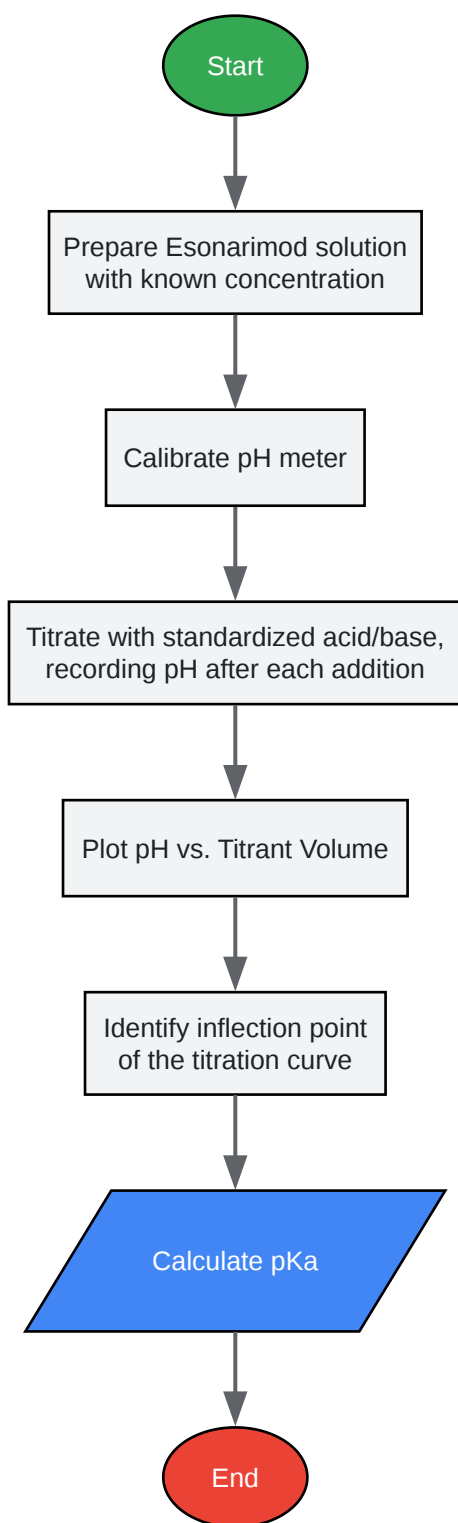
Caption: IL-1 α Signaling Pathway Inhibition by Esonarimod.

Experimental Workflows



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Caption: Workflow for Solubility Determination by Shake-Flask Method.



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Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The physicochemical properties detailed in this guide are fundamental to the successful formulation development of **Esonarimod, (R)-**. Parameters such as solubility, melting point, pKa, and lipophilicity directly impact the drug's stability, manufacturability, and in vivo performance.[2] While computed data provides initial estimates, the experimental protocols outlined herein are essential for obtaining the precise data required for rational formulation design. Furthermore, a clear understanding of Esonarimod's mechanism of action as an inhibitor of IL-12 and IL-1 α signaling provides a basis for its therapeutic application and may guide the development of targeted delivery systems. This integrated physicochemical and mechanistic approach is indispensable for advancing **Esonarimod, (R)-** from a promising API to a clinically effective therapeutic agent.

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